PQR530

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PQR530 es un potente inhibidor dual de la fosfoinosítido 3-quinasa y el complejo diana de la rapamicina en mamíferos 1 y 2, biodisponible por vía oral y que penetra en el cerebro. Exhibe una significativa actividad antitumoral al inhibir las vías de señalización implicadas en la proliferación, crecimiento y supervivencia celular .

Aplicaciones Científicas De Investigación

PQR530 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como compuesto herramienta para estudiar la inhibición de las vías de la fosfoinosítido 3-quinasa y la diana de la rapamicina en mamíferos.

Biología: Investigado por sus efectos sobre la proliferación, crecimiento y supervivencia celular en diversas líneas celulares.

Medicina: Explorado como un posible agente terapéutico para el tratamiento de cánceres y otras enfermedades que implican una activación aberrante de las vías de la fosfoinosítido 3-quinasa y la diana de la rapamicina en mamíferos.

Industria: Utilizado en el desarrollo de nuevos fármacos y estrategias terapéuticas

Mecanismo De Acción

PQR530 ejerce sus efectos inhibiendo la actividad de la fosfoinosítido 3-quinasa y los complejos diana de la rapamicina en mamíferos 1 y 2. Esta inhibición conduce a la supresión de las vías de señalización descendentes implicadas en la proliferación, crecimiento y supervivencia celular. El compuesto se une al sitio de unión al ATP de estas quinasas, impidiendo su activación y la posterior fosforilación de las proteínas diana .

Análisis Bioquímico

Biochemical Properties

PQR530 plays a crucial role in biochemical reactions by inhibiting the activity of PI3K isoforms and mTOR complexes. It interacts with various enzymes, proteins, and other biomolecules involved in the PI3K/AKT/mTOR signaling pathway. The compound exhibits excellent selectivity over a wide panel of kinases and unrelated receptor enzymes and ion channels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of AKT and S6K . This inhibition disrupts the downstream signaling events that promote cell growth and survival, thereby exerting anti-tumor effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PI3K isoforms and mTOR complexes. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of these enzymes and preventing their activation . This inhibition leads to a decrease in the phosphorylation of downstream targets such as AKT and S6K, resulting in the suppression of cell growth and proliferation . Additionally, this compound has been shown to exhibit excellent selectivity and potency in inhibiting PI3K and mTOR activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability and minimal degradation, maintaining its inhibitory effects on PI3K and mTOR signaling pathways for several hours after administration . Long-term studies have shown that this compound can effectively inhibit tumor growth in in vitro and in vivo models, with sustained anti-tumor activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as increased insulin and blood glucose levels have been observed, which are treatable class effects of PI3K inhibitors . The compound exhibits dose-proportional pharmacokinetics, with higher doses resulting in increased concentrations in plasma and brain tissues .

Metabolic Pathways

This compound is involved in metabolic pathways related to the PI3K/AKT/mTOR signaling cascade. It interacts with enzymes such as PI3K isoforms and mTOR complexes, inhibiting their activity and disrupting the downstream signaling events that regulate cell growth and metabolism . This inhibition leads to changes in metabolic flux and metabolite levels, contributing to the compound’s anti-tumor effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits good oral bioavailability and excellent brain penetration, allowing it to reach efficacious concentrations in both plasma and brain tissues . The compound’s distribution is facilitated by its interactions with transporters and binding proteins, which help in its localization and accumulation within target tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PI3K isoforms and mTOR complexes . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. This compound does not appear to undergo significant post-translational modifications that would alter its subcellular localization .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

PQR530 se sintetiza mediante una ruta sintética robusta que implica modificaciones sistemáticas de la región de bisagra y sustituyentes de unión de afinidad. La ruta sintética optimizada permite un acceso rápido a cantidades multigramo de this compound en solo cuatro pasos .

Métodos de Producción Industrial

La producción industrial de this compound implica el uso de técnicas avanzadas de síntesis química para garantizar una alta pureza y rendimiento. El compuesto se produce en grandes cantidades para desarrollo preclínico y clínico .

Análisis De Reacciones Químicas

Tipos de Reacciones

PQR530 se somete a diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto puede reducirse para formar derivados reducidos.

Sustitución: This compound puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros

Reactivos y Condiciones Comunes

Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Diversos nucleófilos y electrófilos en condiciones controladas

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Comparación Con Compuestos Similares

Compuestos Similares

PQR309: Otro inhibidor dual de la fosfoinosítido 3-quinasa y la diana de la rapamicina en mamíferos, pero con diferentes perfiles de potencia y selectividad.

Buparlisib: Un inhibidor específico de la fosfoinosítido 3-quinasa de clase I con propiedades farmacocinéticas distintas.

Copanlisib: Un inhibidor de la fosfoinosítido 3-quinasa con un espectro de actividad diferente

Unicidad

PQR530 es único debido a su alta potencia, selectividad y capacidad para penetrar en el cerebro. Exhibe una excelente actividad en ensayos celulares y muestra efectos antitumorales significativos en modelos preclínicos. Su inhibición dual de la fosfoinosítido 3-quinasa y los complejos diana de la rapamicina en mamíferos 1 y 2 lo convierte en una herramienta valiosa para estudiar estas vías y desarrollar nuevas estrategias terapéuticas .

Propiedades

IUPAC Name |

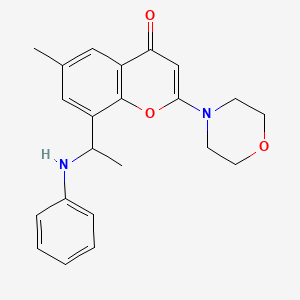

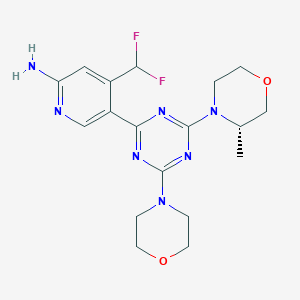

4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKBZXMKAPICSO-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

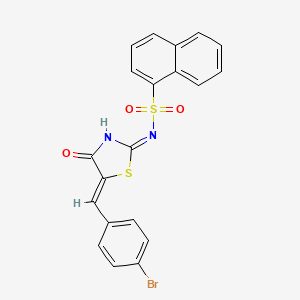

![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)